2,3-Dimethoxy-1-naphthaldehyde chemical properties
2,3-Dimethoxy-1-naphthaldehyde chemical properties
An In-depth Technical Guide to 2,3-Dimethoxy-1-naphthaldehyde: Properties, Synthesis, and Applications
Introduction
2,3-Dimethoxy-1-naphthaldehyde is an aromatic aldehyde featuring a naphthalene core substituted with two methoxy groups and a formyl group. This specific arrangement of functional groups makes it a valuable and versatile intermediate in organic synthesis. Its rigid, planar naphthalene scaffold combined with the electronic influence of the methoxy and aldehyde substituents allows for the construction of complex molecular architectures. For researchers in materials science and medicinal chemistry, this compound serves as a pivotal building block for creating novel dyes, molecular sensors, and, most significantly, pharmacologically active agents. The naphthalene moiety is a well-established pharmacophore found in numerous FDA-approved drugs, contributing to a broad spectrum of biological activities.[1] This guide provides a comprehensive overview of the core chemical properties, synthetic methodologies, and key applications of 2,3-Dimethoxy-1-naphthaldehyde for professionals in research and drug development.
Chemical Structure of 2,3-Dimethoxy-1-naphthaldehyde
Caption: Molecular structure of 2,3-dimethoxynaphthalene-1-carbaldehyde.
Core Physicochemical and Spectroscopic Properties
Accurate characterization of 2,3-Dimethoxy-1-naphthaldehyde is fundamental for its use in synthesis. The following tables summarize its key physical properties and the expected spectroscopic signatures essential for identity confirmation.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 56252-09-6 | [2][3] |
| Molecular Formula | C₁₃H₁₂O₃ | [2][3] |
| Molecular Weight | 216.23 g/mol | [2][3] |
| Appearance | Light yellow to beige solid/powder | [4] |
| Melting Point | 81 °C | [5] |
| IUPAC Name | 2,3-dimethoxynaphthalene-1-carbaldehyde | [2] |
| Solubility | Soluble in organic solvents such as ethanol, chloroform, and ethyl acetate. | Inferred |
Spectroscopic Profile
The spectroscopic data provides a unique fingerprint for the molecule. For a senior scientist, interpreting this data is key to verifying the successful synthesis and purity of the compound before proceeding with further reactions.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons on the naphthalene ring, and the methoxy group protons. The aldehyde proton (CHO) will appear as a singlet significantly downfield (typically δ 9.5-10.5 ppm) due to the deshielding effect of the carbonyl group. The aromatic protons will appear in the δ 7.0-8.5 ppm range, with their specific chemical shifts and coupling patterns determined by their position relative to the electron-donating methoxy groups and the electron-withdrawing aldehyde group. The two methoxy groups (-OCH₃) will each present as a sharp singlet, likely around δ 3.9-4.1 ppm, integrating to three protons each.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde at the far downfield end (δ 190-200 ppm).[6] The aromatic carbons will produce a series of signals in the δ 110-160 ppm region. The carbons bearing the methoxy groups will be shifted downfield relative to the unsubstituted carbons. The two methoxy carbons themselves will appear as sharp signals in the δ 55-65 ppm range.[7]
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IR (Infrared) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. A strong, sharp absorption band around 1670-1690 cm⁻¹ is characteristic of the C=O stretch of an aromatic aldehyde.[6] The presence of the aromatic ring will be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. Strong C-O stretching bands for the methoxy groups are expected around 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).
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MS (Mass Spectrometry): In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to the molecular weight of the compound (216.23).[8] Common fragmentation patterns may include the loss of a hydrogen atom ([M-H]⁺), a methoxy group ([M-OCH₃]⁺), or the entire aldehyde group ([M-CHO]⁺).
Table 2: Key Spectroscopic Data Summary
| Technique | Key Feature | Expected Range / Value |
| ¹H NMR | Aldehyde Proton (CHO) | δ 9.5 - 10.5 ppm (singlet) |
| Aromatic Protons (Ar-H) | δ 7.0 - 8.5 ppm (multiplets) | |
| Methoxy Protons (-OCH₃) | δ 3.9 - 4.1 ppm (two singlets) | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 190 - 200 ppm |
| Aromatic Carbons (Ar-C) | δ 110 - 160 ppm | |
| Methoxy Carbons (-OCH₃) | δ 55 - 65 ppm | |
| IR | Aldehyde C=O Stretch | 1670 - 1690 cm⁻¹ (strong) |
| Aromatic C-O Stretch | 1200 - 1275 cm⁻¹ (strong) | |
| Mass Spec | Molecular Ion (M⁺) | m/z ≈ 216 |
Synthesis and Key Reactions
The synthesis of 2,3-Dimethoxy-1-naphthaldehyde typically involves the introduction of a formyl group onto the 2,3-dimethoxynaphthalene precursor. The Vilsmeier-Haack reaction is a classic and highly effective method for this transformation.
Vilsmeier-Haack Formylation: A Representative Synthetic Protocol
This reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to electrophilically attack the electron-rich naphthalene ring. The electron-donating nature of the two methoxy groups activates the ring, directing the formylation to the C1 position.
Experimental Protocol:
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Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0°C in an ice bath.
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Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with constant stirring. The addition must be slow to control the exothermic reaction. After the addition is complete, allow the mixture to stir at 0°C for 30 minutes to ensure complete formation of the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻.
-
Substrate Addition: Dissolve 2,3-dimethoxynaphthalene (1 equivalent) in a minimal amount of an appropriate solvent (e.g., dichloromethane or DMF) and add it dropwise to the Vilsmeier reagent solution.
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Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice. This hydrolyzes the intermediate iminium salt to the desired aldehyde.
-
Neutralization & Extraction: Neutralize the aqueous solution by adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7. The product will often precipitate as a solid. If not, extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure 2,3-Dimethoxy-1-naphthaldehyde.
Caption: Workflow for the synthesis via Vilsmeier-Haack reaction.
Applications in Drug Development and Medicinal Chemistry
The true value of 2,3-Dimethoxy-1-naphthaldehyde lies in its utility as a scaffold for building more complex, biologically active molecules. The aldehyde group is a versatile handle for a wide range of chemical transformations.
Precursor for Schiff Bases and Heterocycles
A primary application is in the synthesis of imines (Schiff bases) through condensation reactions with primary amines.[9][10] This reaction is often a gateway to constructing diverse libraries of compounds for drug screening. The resulting imine can be further modified, or the naphthaldehyde itself can participate in multi-component reactions to build complex heterocyclic systems, which are privileged structures in medicinal chemistry.[11]
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Causality in Experimental Design: The condensation with a primary amine is typically carried out in a protic solvent like ethanol or methanol, often with a catalytic amount of acid. The solvent facilitates proton transfer steps in the mechanism, while the acid catalyst activates the aldehyde carbonyl for nucleophilic attack by the amine. The reaction is often driven to completion by removing the water formed, for instance, by using a Dean-Stark apparatus.
Role as a Bioactive Scaffold
The naphthalene ring system is present in many drugs, valued for its ability to engage in π-stacking interactions with biological targets like enzymes and receptors.[1] Derivatives of naphthaldehydes have been investigated for a range of activities, including:
-
Anticancer Agents: The rigid aromatic structure can serve as a core for designing kinase inhibitors or DNA intercalating agents.[12]
-
Antimicrobial Agents: Schiff bases derived from naphthaldehydes have shown promising antibacterial and antifungal properties.
-
Fluorescent Probes: The conjugated π-system of the naphthalene ring makes its derivatives inherently fluorescent. This property is exploited to design chemosensors for detecting ions and molecules in biological systems.[13]
Caption: Role as a precursor in synthesizing functional molecules.
Safety and Handling
As with any chemical reagent, proper handling of 2,3-Dimethoxy-1-naphthaldehyde is essential. According to the Globally Harmonized System (GHS) classifications, this compound may cause serious eye damage.[2]
-
Personal Protective Equipment (PPE): Always wear safety goggles or a face shield, a lab coat, and chemical-resistant gloves when handling the compound.
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
2,3-Dimethoxy-1-naphthaldehyde is more than a simple aromatic aldehyde; it is a strategic starting material for creating high-value, complex molecules. Its well-defined physicochemical and spectroscopic properties make it a reliable component in multi-step syntheses. For scientists and researchers, particularly in the field of drug development, its reactive aldehyde handle and biologically relevant naphthalene core offer a robust platform for generating diverse chemical libraries and pursuing novel therapeutic leads. A thorough understanding of its synthesis, reactivity, and handling is paramount to unlocking its full potential in the laboratory.
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